molecular formula C7H12O3 B2963120 Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate CAS No. 1408075-48-8

Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate

Cat. No. B2963120
CAS RN: 1408075-48-8
M. Wt: 144.17
InChI Key: KFLCCZPFOPDGLN-KBTIHESUSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate” is characterized by a cyclobutane core with a hydroxy functional group and a carboxylate ester group. The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

“Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Competition between Ester and Formyl Groups for Control of Torquoselectivity in Cyclobutene Electrocyclic Reactions : A study demonstrated the synthesis of Methyl 3-formylcyclobutene-3-carboxylate, leading to insights into the thermolysis and electrocyclization processes, confirming theoretical predictions about the compound's behavior during ring opening (Niwayama & Houk, 1992).

Pharmacological Insights

  • Neuropharmacological Characterization of 1-Aminocyclopropane-1-carboxylate and 1-Aminocyclobutane-1-carboxylate : Research on derivatives of cyclobutane-1-carboxylate, such as 1-aminocyclobutane-1-carboxylate (ACBC), explored their pharmacological properties, particularly their interactions with N-methyl-D-aspartate (NMDA)-associated glycine receptors, highlighting the rapid inactivation and limited in vivo utility of these compounds (Rao et al., 1990).

Chemical Synthesis and Derivatives

  • Flexible Synthesis of 4-Oxobutansäure-methylesters and Their Derivatives : A method for ring cleavage of methyl 2-trimethylsiloxycyclopropanecarboxylates to produce methyl 4-oxobutanoates (β-formyl esters) in excellent yields was described, showing the ease of converting cyclopropanes to more complex molecules (Kunz, Janowitz, & Reißig, 1990).

Antiviral Research

  • Synthesis of Methylenecyclobutyl- and Cyclobutenyl Adenine A : This study focused on the preparation of 9-cyclobutyladenines with potential antiviral properties, derived from carbocyclic oxetanocin A, showcasing the compound's relevance in the development of novel antiviral agents (Maruyama, Hanai, & Sato, 1992).

Molecular Modifications for Cancer Treatment

  • Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ2O,O′)bis(1-methyl-1H-pyrazole)platinum(II) : This paper discussed the modification of substituents in ligands based on cyclobutane-1,1-dicarboxylic acid to design more effective versions of carboplatin for cancer treatment, emphasizing the role of cyclobutane derivatives in medicinal chemistry (Pavlova et al., 2023).

properties

IUPAC Name

methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLCCZPFOPDGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate

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